molecular formula C8H13N3O2 B13545510 2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid

2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid

Cat. No.: B13545510
M. Wt: 183.21 g/mol
InChI Key: UWLXQHHEAMXTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is a compound that features both an amino group and an imidazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid typically involves the reaction of 1H-imidazole with 2-amino-4-fluorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) and is refluxed at elevated temperatures (around 120°C) under a nitrogen atmosphere for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the amino group can yield various amine derivatives.

Scientific Research Applications

2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the amino group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is unique due to its combination of an amino group and an imidazole ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-4-imidazol-1-yl-2-methylbutanoic acid

InChI

InChI=1S/C8H13N3O2/c1-8(9,7(12)13)2-4-11-5-3-10-6-11/h3,5-6H,2,4,9H2,1H3,(H,12,13)

InChI Key

UWLXQHHEAMXTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CN=C1)(C(=O)O)N

Origin of Product

United States

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